Physicochemical Profiling & Strategic Application of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Physicochemical Profiling & Strategic Application of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol
Topic: Physicochemical Properties & Strategic Application of [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol Content Type: Technical Whitepaper / Application Guide Author Role: Senior Application Scientist
Executive Summary
In the landscape of modern medicinal chemistry, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol (CAS: 1492566-89-8) represents a high-value "fragment-like" intermediate. Its structural architecture combines a polar, hydrogen-bonding pyrazole core with a lipophilic, metabolically robust cyclobutyl moiety.
This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its solution behaviors, solid-state risks, and synthetic logic. It is designed for researchers utilizing this scaffold in the development of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands, where the balance of Lipophilic Ligand Efficiency (LLE) is critical.
Molecular Architecture & Computed Properties
Before initiating wet-lab workflows, we must establish the "Molecular Blueprint." The following data is derived from consensus QSPR (Quantitative Structure-Property Relationship) models calibrated for N-alkylated pyrazoles.
Table 1: Physicochemical Property Matrix
| Property | Value (Consensus/Predicted) | Strategic Implication |
| Molecular Weight | 166.22 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| Formula | C₉H₁₄N₂O | High atom economy scaffold. |
| cLogP | 1.10 – 1.40 | "Sweet spot" for permeability without solubility crashing. |
| TPSA | ~38 Ų | Excellent membrane permeability (Rule of 5 compliant). |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2) | Weakly basic; neutral at physiological pH (7.4). |
| H-Bond Donors | 1 (–OH) | Critical vector for active site engagement. |
| H-Bond Acceptors | 2 (N2, O) | Pyrazole N2 is a classic kinase "hinge binder." |
| Rotatable Bonds | 3 | Moderate flexibility; entropy penalty upon binding is low. |
Scientist’s Note: The cyclobutyl group is distinct from simple alkyl chains (propyl/butyl). It introduces a "pucker" conformation (butterfly shape) that can fill hydrophobic pockets more efficiently than linear chains while restricting some conformational freedom, potentially improving binding affinity via entropic advantages.
Synthetic Accessibility & Purity Logic
The quality of physicochemical data depends entirely on the provenance of the material. Impurities from synthesis can drastically skew solubility and pKa measurements.
Validated Synthetic Workflow
We employ a convergent route that minimizes regioisomeric byproducts. The key is performing N-alkylation on the symmetric pyrazole-4-carboxylate ester before reduction.
Figure 1: Convergent synthetic pathway ensuring regiochemical purity.
Physicochemical Characterization Protocols
Standard catalog values are often insufficient for IND-enabling studies. Below are the self-validating protocols required to generate robust data for this specific compound.
4.1. Thermodynamic Solubility Profiling
Why: Kinetic solubility (DMSO stock into buffer) overestimates solubility due to supersaturation. Thermodynamic solubility (solid equilibrium) is required for formulation.
Protocol:
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Preparation: Add excess solid compound (~5 mg) to 1.0 mL of buffer (pH 1.2, 7.4) in a glass vial.
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Equilibration: Shake at 25°C for 24 hours.
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Separation: Centrifuge at 14,000 rpm for 10 mins or filter through 0.22 µm PVDF (avoid nylon due to non-specific binding).
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Quantification: Analyze supernatant via HPLC-UV (254 nm).
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Self-Validation: Check the pH of the supernatant after equilibrium. If pH shifted >0.1 units, the buffer capacity was insufficient.
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4.2. Lipophilicity (LogD) Determination
Why: The cyclobutyl group makes LogP calculation sensitive to conformational folding. Experimental LogD is superior.
Protocol (Shake-Flask Method):
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Phase System: n-Octanol (pre-saturated with buffer) / Phosphate Buffer pH 7.4 (pre-saturated with octanol).
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Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer. Vortex 30 mins.
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Phase Separation: Centrifuge to break emulsion.
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Analysis: Measure concentration in both phases to close the mass balance.
Solid-State Risks & Polymorphism
The cyclobutylmethyl group introduces significant conformational flexibility, creating a high risk of polymorphism (different crystal packing arrangements).
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Risk Assessment: High. The rotation of the methylene linker (
-Cyclobutyl) allows the cyclobutyl ring to adopt different orientations relative to the pyrazole plane. -
Implication: Different polymorphs will have different melting points and solubilities.
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Mitigation:
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Perform DSC (Differential Scanning Calorimetry) on every new batch.
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Watch for endotherms prior to the main melting event (indicating a polymorph transition).
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Expected Melting Point: Likely in the range of 60°C – 90°C (lower than the parent pyrazole due to disruption of crystal lattice H-bonding by the bulky cyclobutyl group).
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Strategic Application in Drug Design
Why choose this fragment over a simple N-ethyl or N-isopropyl analog?
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Metabolic Stability: The cyclobutyl ring is generally more resistant to CYP450 oxidation than linear alkyl chains (which suffer terminal oxidation) or isopropyl groups (benzylic-like oxidation).
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Hydrophobic Space Filling: The cyclobutyl group has a "puckered" volume (~76 ų) that fills sub-pockets (e.g., the ribose pocket in kinases) more effectively than planar aromatics.
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Vector Control: The methylene linker acts as a hinge, allowing the lipophilic tail to adjust to the protein surface without distorting the binding of the pyrazole headgroup.
Figure 2: Structure-Activity Relationship (SAR) Logic.
Safety & Handling (SDS Summary)
While specific toxicological data may be sparse, the structural class dictates the following precautions:
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Hazard Class: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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Handling: The hydroxymethyl group can be oxidized to the aldehyde (sensitizer) or carboxylic acid upon prolonged air exposure. Store under inert gas (Nitrogen/Argon) at -20°C.
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Reactivity: Incompatible with strong oxidizing agents and acid chlorides (which will react with the alcohol).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394867, [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanol. Retrieved from [Link]
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Fustero, S., et al. (2011). Improved Regioselectivity in the Synthesis of Pyrazoles: A Review. Chemical Reviews, 111(11), 6984-7034. [Link]
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Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]
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Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for cyclobutyl conformational analysis). [Link]
